molecular formula C8H28N4O16S4 B1585978 Tetraaza-12-crown-4 tetrahydrogensulfate CAS No. 134765-72-3

Tetraaza-12-crown-4 tetrahydrogensulfate

Cat. No.: B1585978
CAS No.: 134765-72-3
M. Wt: 564.6 g/mol
InChI Key: UDDORTWORGMVNZ-UHFFFAOYSA-N
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Description

Tetraaza-12-crown-4 tetrahydrogensulfate is a macrocyclic compound featuring a 12-membered ring with four nitrogen atoms (azacrown ether) and four hydrogen sulfate counterions. Structurally, it is derived from 12-crown-4, where oxygen donor atoms are replaced by nitrogen, altering its electronic properties and cation-binding behavior . The compound is also known as 1,4,7,10-tetraazacyclododecane tetrahydrogensulfate (CAS: 134765-72-3) and is utilized in coordination chemistry and radiopharmaceutical applications, particularly for selective extraction of trivalent f-block elements (e.g., Am³⁺, Eu³⁺) via its functionalized derivatives .

Properties

IUPAC Name

sulfuric acid;1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4.4H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;4*1-5(2,3)4/h9-12H,1-8H2;4*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDORTWORGMVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H28N4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375222
Record name Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134765-72-3
Record name Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20375222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134765-72-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1,4,7,10-tetrazacyclododecane typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of ethylenediamine with formaldehyde and ammonia . This method, however, has been improved upon to increase yield and reduce the formation of by-products. An alternative method involves the use of benzylethanolamine as a starting material .

Industrial Production Methods: Industrial production of 1,4,7,10-tetrazacyclododecane often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to remove impurities and obtain the desired product .

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Crown Ethers

Structural and Electronic Differences

Key Compounds Compared :

  • 12-crown-4 (all oxygen donors)
  • 1,7-diaza-12-crown-4 (two nitrogen, two oxygen donors)
  • Tetraaza-12-crown-4 (all nitrogen donors)
Table 1: Gross Atomic Charges and Bonding Characteristics
Compound Donor Atom Charge (e) Overlap Population (C–X) HOMO Composition
12-crown-4 O: -0.305 C–O: 0.685 Lone pairs from oxygen
1,7-diaza-12-crown-4 N: -0.144, O: -0.318 C–N: 0.730 Mixed O/N lone pairs
Tetraaza-12-crown-4 N: -0.155 C–N: 0.739 Lone pairs from nitrogen

Key Findings :

  • Charge Distribution : Oxygen atoms in 12-crown-4 exhibit higher negative charges (-0.305e) compared to nitrogen in tetraaza-12-crown-4 (-0.155e), reflecting oxygen’s greater electronegativity . This reduces charge separation in nitrogen-containing crowns, weakening their ability to stabilize alkali metal cations (e.g., Na⁺) .
  • Bonding: Overlap populations between carbon and nitrogen in tetraaza-12-crown-4 (0.739) are marginally higher than in diaza-12-crown-4 (0.730), suggesting similar covalent character despite differing donor atoms .
  • Molecular Orbitals: In tetraaza-12-crown-4, the first four HOMOs are dominated by nitrogen lone pairs, whereas 12-crown-4 HOMOs derive solely from oxygen. This impacts electron-donor capacity and redox behavior .

Cation-Binding Efficiency

Nitrogen substitution reduces cation-binding stability. For example:

  • 12-crown-4 forms stable complexes with Na⁺ due to strong electrostatic interactions with oxygen.
  • Tetraaza-12-crown-4 shows markedly lower stability with alkali cations, as nitrogen’s lower electronegativity diminishes charge-driven binding .
  • Functionalized Derivatives : When tetraaza-12-crown-4 is modified with diglycolamide (DGA) arms (e.g., T12C4ODGA), it achieves exceptional extraction efficiency for trivalent ions (e.g., Am³⁺, Eu³⁺) due to synergistic effects between the crown scaffold and DGA pendants .

Table 2: Extraction Performance of Functionalized Crown Ethers

Ligand Structure Target Ion Extraction Efficiency (%) Key Advantage
Tetraaza-12-crown-4-DGA Eu³⁺ >99 High selectivity for trivalent lanthanides/actinides
Dibenzo-18-crown-6 K⁺ ~80 Alkali metal selectivity
Hexaaza-18-crown-6 Transition metals ~60 Moderate chelation

Tetraaza-12-crown-4 derivatives outperform traditional crown ethers in trivalent ion extraction due to:

  • Preorganized Cavity: The rigid macrocycle aligns donor atoms for optimal metal coordination.
  • Multi-dentate Design : Four DGA arms enhance binding via cooperative interactions .

Biological Activity

Tetraaza-12-crown-4 tetrahydrogensulfate, with the CAS number 134765-72-3, is a complex organic compound belonging to the class of crown ethers. Its unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its potential applications and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₂₈N₄O₁₆S₄
Molecular Weight564.585 g/mol
Boiling Point283.8 °C
Flash Point129.5 °C
LogP1.3856
PSA (Polar Surface Area)380.04 Ų

The biological activity of this compound is primarily attributed to its ability to form complexes with various metal ions and small molecules. This chelation property allows it to influence biochemical pathways by modulating the availability of essential ions and substrates.

Key Mechanisms:

  • Metal Ion Chelation: The compound effectively binds to metal ions such as Cu²⁺, Ni²⁺, and Zn²⁺, which are crucial for numerous enzymatic activities.
  • Ion Transport: It facilitates the transport of ions across cellular membranes, impacting cellular signaling and homeostasis.
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially due to its interaction with microbial membranes.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Study: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing new antimicrobial agents .

Case Study: Metal Ion Interaction

Research conducted by Smith et al. (2023) demonstrated that this compound forms stable complexes with copper ions, enhancing its effectiveness as a catalyst in biochemical reactions. The study highlighted its potential use in biocatalysis for synthesizing pharmaceuticals .

Applications

The biological activities of this compound open avenues for various applications:

  • Pharmaceutical Development: Its ability to chelate metal ions can be harnessed in drug formulation and delivery systems.
  • Antimicrobial Agents: Potential development of new antibiotics targeting resistant strains.
  • Biocatalysis: Use in enzymatic reactions for synthesizing complex organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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